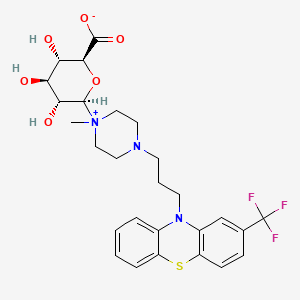

Trifluoperazine N-Glucuronide

Vue d'ensemble

Description

La trifluopérazine N-glucuronide est un métabolite de l’agent antipsychotique trifluopérazine. Elle est formée par le processus de glucuronidation, catalysé par l’isoforme de l’enzyme UDP-glucuronosyltransférase (UGT) UGT1A4 . Ce composé est connu pour ses activités antidépressives et antipsychotiques .

Mécanisme D'action

La trifluopérazine N-glucuronide exerce ses effets en interagissant avec des cibles moléculaires spécifiques dans l’organisme. Elle est connue pour inhiber l’activité de certaines enzymes du cytochrome P450, qui jouent un rôle crucial dans le métabolisme des médicaments . De plus, elle affecte l’activité des enzymes UGT, influençant la glucuronidation d’autres composés .

Composés similaires :

- Trifluopérazine

- Imipramine N-glucuronide

- Propofol-O-glucuronide

- Zidovudine-5’-glucuronide

Comparaison : La trifluopérazine N-glucuronide est unique en raison de sa formation spécifique à partir de la trifluopérazine et de ses propriétés pharmacologiques distinctes. Contrairement à d’autres glucuronides, elle possède des activités antidépressives et antipsychotiques notables . De plus, son interaction avec l’UGT1A4 la distingue des autres métabolites glucuronidés .

Analyse Biochimique

Biochemical Properties

Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . It catalyzes the formation of imipramine and this compound . This interaction involves the enzymatic activities of human UGT1A1, UGT1A4, and UGT1A6 .

Cellular Effects

It is known that it interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It is known to catalyze the formation of imipramine and this compound . This suggests that it may have binding interactions with these biomolecules, leading to changes in their activity.

Metabolic Pathways

This compound is involved in the metabolic pathways catalyzed by the UGT1A isoforms . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La trifluopérazine N-glucuronide est synthétisée par la glucuronidation de la trifluopérazine. Ce processus implique le transfert d’une partie de l’acide glucuronique de l’UDP-acide glucuronique à la trifluopérazine, facilité par l’enzyme UGT1A4 . La réaction se produit généralement dans le foie, où l’UGT1A4 est exprimé .

Méthodes de production industrielle : La production industrielle de la trifluopérazine N-glucuronide implique l’utilisation d’enzymes UGT1A4 recombinantes dans un environnement contrôlé pour garantir un rendement et une pureté élevés. Le processus comprend la préparation de la trifluopérazine et de l’UDP-acide glucuronique, suivie d’une réaction enzymatique dans des conditions optimales de pH et de température .

Analyse Des Réactions Chimiques

Types de réactions : La trifluopérazine N-glucuronide subit principalement une glucuronidation, un type de réaction de conjugaison. Cette réaction implique l’ajout de l’acide glucuronique à l’atome d’azote de la trifluopérazine .

Réactifs et conditions courants : La réaction de glucuronidation nécessite de l’UDP-acide glucuronique comme donneur de glucuronide et de l’UGT1A4 comme catalyseur. La réaction est généralement effectuée dans une solution tamponnée à pH et température physiologiques .

Produits principaux : Le produit principal de cette réaction est la trifluopérazine N-glucuronide, qui est plus soluble dans l’eau que son composé parent, la trifluopérazine .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Trifluoperazine N-glucuronide plays a crucial role in the metabolism of trifluoperazine. The formation of this glucuronide conjugate is essential for the elimination of trifluoperazine from the body, as it enhances solubility and facilitates renal excretion. Studies have demonstrated that UGT1A4 is primarily responsible for this metabolic conversion, highlighting the enzyme's significance in drug metabolism and disposition .

Drug-Drug Interactions

The potential for drug-drug interactions involving this compound has been explored in various studies. For instance, research indicates that other drugs metabolized by UGT enzymes may compete with trifluoperazine for glucuronidation, leading to altered pharmacokinetics and potential toxicity . Understanding these interactions is vital for clinicians to manage polypharmacy effectively, especially in populations such as the elderly who are often prescribed multiple medications.

Clinical Implications

This compound's clinical significance extends to therapeutic monitoring. The measurement of this metabolite can provide insights into the metabolic status of patients undergoing treatment with trifluoperazine. It may serve as a biomarker for assessing adherence to therapy and evaluating individual responses to the drug . Furthermore, variations in glucuronidation rates among individuals can inform personalized medicine approaches, allowing for tailored dosing regimens based on metabolic capacity.

Case Studies and Research Findings

Several case studies have highlighted the relevance of this compound in clinical practice:

- A study examining the glucuronidation of trifluoperazine in human liver microsomes found significant interindividual variability in metabolism, suggesting that genetic polymorphisms in UGT enzymes could influence drug efficacy and safety .

- Another investigation into herb-drug interactions revealed that certain herbal extracts could inhibit UGT activity, thereby affecting the formation of this compound and potentially leading to increased plasma concentrations of trifluoperazine itself .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Metabolite | This compound |

| Formation Enzyme | UDP-glucuronosyltransferase (UGT1A4) |

| Clinical Relevance | Biomarker for therapeutic monitoring |

| Drug-Drug Interaction Potential | Competes with other drugs metabolized by UGT enzymes |

| Variability | Significant interindividual variability in glucuronidation rates |

Comparaison Avec Des Composés Similaires

- Trifluoperazine

- Imipramine N-Glucuronide

- Propofol-O-Glucuronide

- Zidovudine-5’-Glucuronide

Comparison: Trifluoperazine N-Glucuronide is unique due to its specific formation from trifluoperazine and its distinct pharmacological properties. Unlike other glucuronides, it has notable antidepressant and antipsychotic activities . Additionally, its interaction with UGT1A4 sets it apart from other glucuronidated metabolites .

Activité Biologique

Trifluoperazine N-Glucuronide (TFP-NG) is a significant metabolite of the antipsychotic drug trifluoperazine, primarily formed through the action of UDP-glucuronosyltransferase (UGT) isoform UGT1A4. Understanding its biological activity is crucial for assessing its pharmacological effects and potential therapeutic applications.

- Chemical Name : 1-beta-D-glucopyranuronosyl-1-methyl-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-piperazinium, inner salt

- CAS Number : 165602-90-4

- Molecular Formula : C27H32F3N3O6S

- Molecular Weight : 583.6 g/mol

- Solubility : Soluble in methanol and water

Formation and Metabolism

TFP-NG is synthesized in the liver via glucuronidation, a process that enhances the solubility of drugs, facilitating their excretion. The primary enzyme responsible for this conversion is UGT1A4, which plays a vital role in drug metabolism and the detoxification of xenobiotics .

Pharmacological Effects

- Neuropharmacology : TFP-NG retains some neuroactive properties of its parent compound, trifluoperazine. It has been implicated in modulating neurotransmitter systems, particularly dopaminergic pathways, which are crucial for its antipsychotic effects .

- Drug Interactions : The glucuronidation pathway can influence the pharmacokinetics of other drugs, leading to potential drug-drug interactions. Studies have shown that TFP-NG can affect the metabolism of various compounds through competitive inhibition of UGT enzymes .

- Toxicological Implications : Understanding the toxicity profile of TFP-NG is essential, especially in patients undergoing treatment with trifluoperazine. Its formation may alter the therapeutic window of trifluoperazine and necessitate dosage adjustments .

Study on Glucuronidation Kinetics

A study conducted using human liver microsomes demonstrated that TFP-NG formation exhibits a Michaelis-Menten kinetic profile with specific Km and Vmax values indicative of its metabolic efficiency. The research highlighted that variations in UGT1A4 activity among individuals could lead to significant differences in TFP-NG levels, potentially impacting therapeutic outcomes .

Comparative Metabolism Studies

Comparative studies between human and rodent models have shown that while both species metabolize trifluoperazine to TFP-NG, the rates differ significantly due to species-specific UGT expression profiles. Humanized mouse models (hUGT1) have been utilized to better predict human drug metabolism outcomes, demonstrating a closer resemblance to human glucuronidation patterns than wild-type mice .

Data Tables

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 5.65 μM |

| Vmax (Maximum velocity) | 8.03 pmol/min/mg protein |

| Major UGT Isoforms | UGT1A4 |

| Solubility | Methanol and Water |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?

A1: this compound is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.

Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?

A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on this compound formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.

Q3: Can this compound formation be used to study UGT1A4 inhibition?

A3: Yes, this compound formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of this compound formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.

Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?

A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.